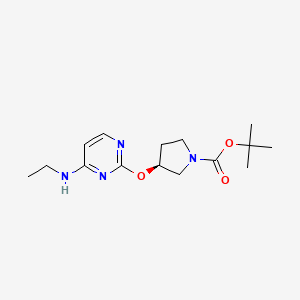

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWDTOBAYFIQRE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a pyrrolidine ring , and a pyrimidine moiety with an ethylamino substituent, which enhances its solubility and biological activity. Its molecular formula is , with a molecular weight of approximately 296.37 g/mol .

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:

- Inhibiting enzyme activity : It has been identified as a potential inhibitor of Focal Adhesion Kinase (FAK), which plays a critical role in cell adhesion and migration, particularly in cancer progression.

- Modulating receptor interactions : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Potential

Several studies have highlighted the compound's efficacy in modulating biological pathways associated with cancer. Its ability to inhibit FAK suggests potential applications in treating cancers where FAK is overexpressed or aberrantly activated. In vitro studies demonstrate that it can reduce cell proliferation and induce apoptosis in various cancer cell lines.

Neuropharmacological Effects

Beyond oncology, this compound has shown promise in neurology. The structural features that enhance its solubility may contribute to its ability to cross the blood-brain barrier, making it a candidate for investigating neuroprotective effects or treatment for neurological disorders .

Interaction Studies

Quantitative studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess the binding affinity of the compound to various biological targets. These studies provide insights into the kinetics of interaction, which are crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate | Similar structure but different alkyl chain length | Different pharmacokinetic properties |

| Tert-butyl 3-{amino}propanoate | Lacks the morpholine ring | Simpler structure with different reactivity |

| Tert-butyl 4-[2-(diethylamino)ethylamino]piperidine-1-carboxylate | Contains a piperidine instead of pyrrolidine | Different target interactions due to ring structure |

The presence of the ethylamino group in this compound enhances its binding affinity compared to others lacking this feature, suggesting improved bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences and Functional Group Variations

Compound A : tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

- CAS No.: 1420904-04-6

- Molecular Formula : C₁₆H₂₅N₃O₃

- Key Difference: Replaces the ethylamino group with a methyl substituent at the pyrimidine 4-position.

- Methyl groups are less electron-donating than ethylamino, affecting electronic distribution in the pyrimidine ring .

Compound B : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Source : Catalog of Pyridine Compounds

- Key Differences :

- Contains a fluoropyridine ring instead of pyrimidine.

- Features a hydroxymethylpyrrolidine substituent and a methyl ester group.

- Implications :

Compound C : Spiro-pyrrolidine-oxindole derivative (CAS not provided)

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The Boc group in the target compound and Compound B’s hydroxymethyl group offer contrasting effects—Boc increases lipophilicity (prolonging half-life), while hydroxymethyl improves aqueous solubility .

- Synthetic Accessibility : Compound C’s high yield (94%) suggests efficient methods for spirocyclic systems, though the target compound’s simpler structure enables scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.